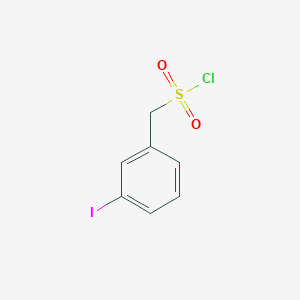

(3-Iodophenyl)methanesulfonyl chloride

Vue d'ensemble

Description

(3-Iodophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₆ClIO₂S It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with an iodine atom at the meta position

Mécanisme D'action

Target of Action

It is known that methanesulfonyl chloride, a related compound, is highly reactive and can interact with a variety of biological molecules .

Mode of Action

Methanesulfonyl chloride, a similar compound, is known to be an electrophile, functioning as a source of the “ch3so2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .

Biochemical Pathways

Methanesulfonyl chloride, a related compound, is known to be involved in various reactions such as substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Result of Action

Methanesulfonyl chloride, a related compound, is known to be highly toxic and corrosive . It is corrosive to the eyes, skin, and respiratory tract and is toxic if swallowed or in contact with skin .

Action Environment

Methanesulfonyl chloride, a related compound, is known to react with water and steam, producing toxic and corrosive fumes including hydrogen chloride . It also reacts violently with bases including ammonia and many other substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3-Iodophenyl)methanesulfonyl chloride can be synthesized through the reaction of (3-iodophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction can be scaled up by optimizing the concentration of reactants and the flow rates to achieve high yields and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The iodine atom in the phenyl ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dichloromethane or acetonitrile.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas under atmospheric pressure.

Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or dichloromethane.

Major Products:

Substitution: Formation of (3-iodophenyl)methanesulfonamide, (3-iodophenyl)methanesulfonate esters, or (3-iodophenyl)methanesulfonyl thiols.

Reduction: Formation of (3-iodophenyl)methane.

Oxidation: Formation of (3-iodophenyl)methanesulfone.

Applications De Recherche Scientifique

(3-Iodophenyl)methanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Bioconjugation: The compound can be used to introduce sulfonyl chloride groups into biomolecules, facilitating the attachment of various functional groups for labeling or immobilization.

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

Material Science: The compound can be used in the modification of polymers to introduce functional groups that enhance their properties.

Comparaison Avec Des Composés Similaires

- (4-Iodophenyl)methanesulfonyl chloride

- (2-Iodophenyl)methanesulfonyl chloride

- (3-Bromophenyl)methanesulfonyl chloride

- (3-Chlorophenyl)methanesulfonyl chloride

Comparison:

- Reactivity: The position of the halogen on the phenyl ring (ortho, meta, or para) can influence the reactivity of the compound. For example, (4-Iodophenyl)methanesulfonyl chloride may exhibit different reactivity compared to (3-Iodophenyl)methanesulfonyl chloride due to steric and electronic effects.

- Applications: While all these compounds can be used in similar types of reactions, the choice of compound may depend on the specific requirements of the synthesis or application. For instance, this compound may be preferred for certain bioconjugation reactions due to its unique reactivity profile.

Activité Biologique

(3-Iodophenyl)methanesulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an iodine atom on the phenyl ring, which may enhance its reactivity and biological interactions compared to similar compounds. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with related compounds, and relevant case studies.

The biological activity of this compound can be attributed to several key interactions:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological macromolecules, influencing their functionality.

- Halogen Bonding : The iodine atom participates in halogen bonding, which can modulate biochemical pathways and enhance the compound's bioactivity.

- Electrophilic Nature : As a sulfonyl chloride, it acts as an electrophile, allowing it to react with nucleophiles in biological systems, potentially leading to the formation of biologically active derivatives.

Comparative Analysis

A comparison with similar compounds illustrates the unique properties of this compound:

| Compound Name | Iodine Presence | Biological Activity |

|---|---|---|

| This compound | Yes | Antimicrobial, Anticancer |

| N-(2-bromophenyl)methanesulfonamide | No | Moderate activity |

| N-(2-chlorophenyl)methanesulfonamide | No | Low activity |

| N-(2-fluorophenyl)methanesulfonamide | No | Minimal activity |

The presence of iodine in this compound enhances its interactions with biological targets compared to its bromine, chlorine, and fluorine analogs .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest that this compound can inhibit the proliferation of certain cancer cell lines. This effect may be mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that at subnanomolar concentrations, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .

- Antimicrobial Testing : In another investigation, this compound was tested against a panel of bacterial strains. The compound demonstrated potent antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Propriétés

IUPAC Name |

(3-iodophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYCOHVQIFJXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.